molecular formula C16H24N2O3S B085565 Glyoctamide CAS No. 1038-59-1

Glyoctamide

Cat. No. B085565
CAS RN: 1038-59-1
M. Wt: 324.4 g/mol
InChI Key: XTOBSLUVJNOXGB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Glyoctamide are not well-documented in the available literature .

Scientific Research Applications

  • Cancer Therapy : Glutamine metabolism plays a crucial role in cancer therapy. It's involved in tumorigenesis and can be exploited for therapeutic purposes. Alterations in metabolism make cancer cells dependent on nutrients like glutamine, which can be targeted for treatment (Altman, Stine, & Dang, 2016)(Altman et al., 2016).

  • Sports Nutrition : As an anti-fatigue amino acid, glutamine is used widely in sports nutrition. It's thought to delay fatigue by increasing glycogen synthesis and reducing ammonia accumulation, although its effects on physical performance aren't conclusive (Coqueiro, Rogero, & Tirapegui, 2019)(Coqueiro et al., 2019).

  • Metabolic Support : Glutamine supports various metabolic functions in tumor cells and normal physiology. It contributes to bioenergetics, oxidative stress defenses, and macromolecule production. It also influences signaling pathways that contribute to tumor growth (Deberardinis & Cheng, 2010)(Deberardinis & Cheng, 2010).

  • Immune and Intestinal Health : Glycyl-glutamine, a derivative of glutamine, has been shown to enhance growth and immune function in piglets, especially when under stress. It can alleviate suppression of growth and immune function in early weaning piglets challenged with inflammatory agents (Jiang et al., 2009)(Jiang et al., 2009).

  • Nucleotide Biosynthesis and Tumor Growth : Glutamine synthetase activity in glioblastoma cells contributes to tumor growth by fueling de novo purine biosynthesis and helping the cells become self-sufficient in glutamine, aiding their proliferation (Tardito et al., 2015)(Tardito et al., 2015).

Future Directions

There is a lack of specific information on the future directions of Glyoctamide in the available literature .

properties

IUPAC Name

1-cyclooctyl-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(19)17-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOBSLUVJNOXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046394
Record name Glyoctamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyoctamide

CAS RN

1038-59-1
Record name Glyoctamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyoctamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYOCTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5J13408Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JB Jerome, P Sagan - JAMA, 1975 - jamanetwork.com
THE United States Adopted Names (USAN) Council, sponsored by the American Medical Association, the United States Pharmacopeial Convention, Inc., and the American …
Number of citations: 6 jamanetwork.com
L Fan, J Xu, T Wang, K Yang, X Bai… - The Cochrane Database …, 2022 - ncbi.nlm.nih.gov
… glipizide or glipizide plus metformin or gliquidone or glisamuride or glisolamide or glisoxepide or glucosulfa or glybuthiazol or glybuzole or glycyclamide or glyhexamide or glyoctamide …
Number of citations: 0 www.ncbi.nlm.nih.gov
KS Madsen, P Kähler, LK Kähler… - The Cochrane …, 2016 - ncbi.nlm.nih.gov
… OR glisamuride OR glisolamide OR glisoxepide OR glucosulfa OR glyburide OR glybuthiazol OR gluboride OR glybuzole OR glycyclamide OR glyhexamide OR glyoctamide OR …
Number of citations: 3 www.ncbi.nlm.nih.gov
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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